N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide
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Overview
Description
N~1~-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide typically involves the reaction of 2-chlorobenzoyl chloride with a suitable dihydrobenzodioxin derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
N~1~-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-YL]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide
- 2-Chlorobenzoyl chloride
- 2-Chlorobenzyl chloride
Uniqueness
N~1~-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClNO4 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide |
InChI |
InChI=1S/C18H16ClNO4/c1-2-17(21)20-14-10-16-15(23-7-8-24-16)9-12(14)18(22)11-5-3-4-6-13(11)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,21) |
InChI Key |
KLJUHGRFRXJQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Cl)OCCO2 |
Origin of Product |
United States |
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